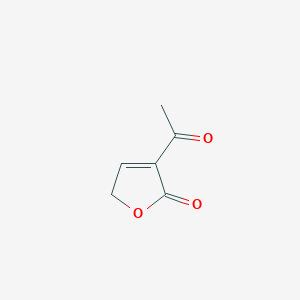

2(5H)-Furanone, 3-acetyl-

Übersicht

Beschreibung

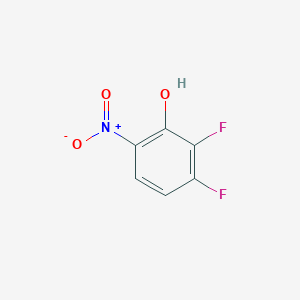

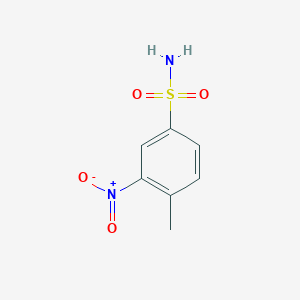

“2(5H)-Furanone, 3-acetyl-” is a chemical compound that belongs to the class of furanones . Furanones are a group of organic compounds that consist of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of “2(5H)-Furanone, 3-acetyl-” and its derivatives involves various chemical reactions. For instance, the synthesis of 3-acetyl-2H-chromen-2-ones involves the reaction between salicylaldehyde and ethyl acetoacetate in the presence of piperidine . Another example is the synthesis of 3-acetyl-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one, which involves the reaction of 3-acetyl-2H-chromen-2-one with glyoxalic acid in acetic acid/HCl .Molecular Structure Analysis

The molecular structure of “2(5H)-Furanone, 3-acetyl-” and its derivatives can be determined using X-ray diffraction methods . For example, the crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-phenyl-1,4-dihydropyridine has been determined by X-ray diffraction methods .Chemical Reactions Analysis

“2(5H)-Furanone, 3-acetyl-” and its derivatives can undergo various chemical reactions. For instance, 3-acetyl-4-hydroxyquinolin-2(1H)-ones can undergo oxidation, reduction, deacetylation, alkylation, halogenation, and condensation reactions with aldehydes, amines, hydrazines, and acids hydrazides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2(5H)-Furanone, 3-acetyl-” and its derivatives can be determined using various spectroscopic techniques . For instance, the product obtained from the reaction between salicylaldehyde and ethyl acetoacetate was characterized by spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Acetyl-2-aminothiophenes

The compound is used in the synthesis of 3-acetyl-2-aminothiophenes. This is achieved using a modified Gewald reaction, where cyanoacetone is cyclized with α-mercaptoaldehyde dimers using triethylamine in DMF at 60 °C . The resulting 3-acetyl-2-aminothiophenes are moderately stable at room temperature .

Building Blocks for Thiophene Azo Dyes

3-acetyl-2-aminothiophenes, synthesized from 2(5H)-Furanone, 3-acetyl-, serve as interesting building blocks for thiophene azo dyes . These dyes have applications in various industries, including textiles and printing.

Synthesis of Acetamides

The compound is also used in the synthesis of corresponding acetamides . Acetamides have various applications, including serving as building blocks in organic synthesis and potential therapeutic agents.

Synthesis of Bis-Chalcones

2(5H)-Furanone, 3-acetyl- is used in the synthesis of bis-chalcones. A bis-chalcone has been synthesized by reaction of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in ethanolic NaOH at room temperature . Chalcones are considered to be precursors of flavonoids when found as naturally-occurring compounds .

Synthesis of Hybrid Fluorescent Compounds

The compound is used in the synthesis of hybrid fluorescent compounds. In one study, 3-acetyl-2 H-chromene-2-one was coupled with phenylhydrazine, forming the hybrid fluorescent compounds 3-(1′-(2′-phenylhydrazono) ethyl)-2H-2-chromen-2-one . These compounds have potential applications in optoelectronics and bioimaging.

Pharmaceutical Applications

Various substituted and fused 2-aminothiophenes, which can be synthesized from 2(5H)-Furanone, 3-acetyl-, have attracted considerable attention as structural motifs in numerous pharmaceuticals . For example, the tranquillizer brotizolam contains a thieno [3,2- f ] [1,2,4]triazolo [4,3- a ] [1,4]diazepine moiety .

Zukünftige Richtungen

Future research on “2(5H)-Furanone, 3-acetyl-” and its derivatives could focus on further exploring their synthesis, characterizing their optical properties, and investigating their potential applications. For instance, the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This could open up new avenues for the development of novel bioactive molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives are known to interact with a variety of targets, including nuclear receptors and intestinal hormones . These interactions can significantly impact metabolic and immune responses .

Mode of Action

It’s known that similar compounds can undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, a similar compound, undergoes hemiketalization to form a new type of linear system when reacted with formamide .

Biochemical Pathways

Compounds like indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, are known to maintain intestinal homeostasis and impact liver metabolism .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been studied extensively .

Result of Action

Similar compounds have been shown to possess a wide spectrum of biological actions, including antioxidant, antimicrobial, antiviral, and antitumor activities .

Action Environment

For instance, the reactivity of 3-acetoacetyl-2H-chromen-2-one with mono- and binucleophilic reagents is influenced by the solvent used .

Eigenschaften

IUPAC Name |

4-acetyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4(7)5-2-3-9-6(5)8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNPIVYZHIPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448279 | |

| Record name | 2(5H)-Furanone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(5H)-Furanone, 3-acetyl- | |

CAS RN |

80436-91-5 | |

| Record name | 3-Acetyl-2,5-dihydrofuran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080436915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-2,5-DIHYDROFURAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1Z56CCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)